molecular formula C13H13ClN2O2S B6021560 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone

Cat. No.: B6021560
M. Wt: 296.77 g/mol
InChI Key: FKPHOWCSVZYLTP-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core substituted with a 4-chlorophenoxyethyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone typically involves the reaction of 2-thiouracil derivatives with 2-bromoethyl-4-chlorophenyl ether in the presence of a base such as potassium carbonate. The reaction proceeds through an S-alkylation mechanism, where the thiol group of the 2-thiouracil derivative attacks the bromoethyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone
  • 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone

Uniqueness

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-8-12(17)16-13(15-9)19-7-6-18-11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPHOWCSVZYLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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